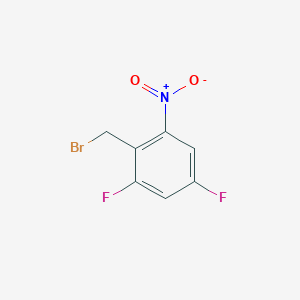

2,4-Difluoro-6-nitrobenzyl bromide

Description

Historical Trajectories of Substituted Benzyl (B1604629) Bromides in Synthetic Methodologies

Substituted benzyl bromides have long been cornerstone reagents in the field of organic synthesis. orgsyn.org The parent compound, benzyl bromide, is a versatile reagent for introducing the benzyl protecting group for alcohols and carboxylic acids, a strategy that has been employed for decades. manchesterorganics.com The utility of this class of compounds was significantly expanded with the introduction of various substituents onto the aromatic ring.

A notable example is p-nitrobenzyl bromide, which has been historically used as a reagent for the identification and derivatization of acids and phenols. orgsyn.org The resulting p-nitrobenzyl esters and ethers often exhibit a strong tendency to crystallize, which facilitates purification and handling. researchgate.net The synthesis of such compounds, typically through the bromination of the corresponding substituted toluene, is a well-established procedure in organic chemistry. frontiersin.orgorgsyn.org These reactions are often carried out under free-radical conditions, sometimes initiated by light or chemical initiators. orgsyn.org The presence of an electron-withdrawing group, such as a nitro group, can influence the reaction conditions required for the benzylic bromination. ossila.com The historical development and widespread use of substituted benzyl bromides have laid a solid foundation for the synthetic utility of newer, more complex derivatives like 2,4-Difluoro-6-nitrobenzyl bromide.

Strategic Significance of Fluorine and Nitro Substituents in Aromatic Systems

The chemical behavior of this compound is profoundly influenced by the presence of its fluorine and nitro substituents. Fluorine, the most electronegative element, imparts unique properties to aromatic systems. Its introduction can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. nih.gov This has made fluorinated aromatic compounds highly valuable in medicinal chemistry and materials science. nih.gov For instance, the incorporation of fluorine can enhance the thermal stability and chemical resistance of polymers. nih.gov

The nitro group is a powerful electron-withdrawing group that strongly deactivates the aromatic ring towards electrophilic substitution. This deactivation is a result of the resonance and inductive effects of the nitro group, which reduce the electron density of the benzene (B151609) ring. Conversely, the presence of a nitro group facilitates nucleophilic aromatic substitution by stabilizing the anionic intermediate. In the context of this compound, the combined electron-withdrawing effects of the two fluorine atoms and the nitro group make the aromatic ring highly electron-deficient. This electronic environment will dictate its reactivity in various chemical transformations.

Overview of Research Domains and Synthetic Utility of this compound

Given its structure, this compound is poised to be a valuable building block in several research domains. sigmaaldrich.comnih.gov In organic synthesis, it can serve as a precursor for a wide range of complex molecules. The benzyl bromide functionality allows for its use in alkylation reactions to introduce the 2,4-difluoro-6-nitrobenzyl moiety onto various nucleophiles. The nitro group can be readily reduced to an amino group, which can then be further functionalized, opening pathways to a diverse array of heterocyclic compounds and other nitrogen-containing molecules.

In medicinal chemistry, the introduction of fluorine and a nitro group can be a strategic move in drug design. frontiersin.org Fluorine substitution is a well-known strategy to enhance the biological activity and pharmacokinetic properties of drug candidates. nih.gov The nitroaromatic scaffold is also present in some bioactive molecules. frontiersin.org Therefore, this compound could be a key intermediate in the synthesis of novel therapeutic agents.

In materials science, the high degree of fluorination and the presence of a polar nitro group suggest that polymers or other materials derived from this compound could possess interesting properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. nih.gov The compound could be used to synthesize monomers for specialty polymers or as a component in the development of functional materials for electronics or optics. nih.gov

While direct experimental data on this compound is scarce, the known chemistry of its constituent parts provides a strong indication of its potential as a versatile tool for chemists in both academic and industrial research.

Physicochemical Data of Related Benzyl Bromides

Table 1: Physicochemical Properties of Fluorinated Benzyl Bromides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 2-Fluorobenzyl bromide | 341-33-3 | C₇H₆BrF | 189.03 | Liquid |

| 4-Fluorobenzyl bromide | 459-46-1 | C₇H₆BrF | 189.03 | Liquid |

| 2,4-Difluorobenzyl bromide | 23915-07-3 | C₇H₅BrF₂ | 207.02 | Liquid |

Table 2: Physicochemical Properties of Nitrobenzyl Bromides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Nitrobenzyl bromide | 3958-60-9 | C₇H₆BrNO₂ | 216.03 | 46-48 |

| 3-Nitrobenzyl bromide | 7764-96-7 | C₇H₆BrNO₂ | 216.03 | 57-60 |

| 4-Nitrobenzyl bromide | 100-11-8 | C₇H₆BrNO₂ | 216.03 | 98-100 |

| 2-Fluoro-6-nitrobenzyl bromide | 1958-93-6 | C₇H₅BrFNO₂ | 234.02 | Not available |

Note: The data in the tables above is compiled from various chemical supplier databases and is intended for comparative purposes only.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,5-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-5-6(10)1-4(9)2-7(5)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMRAUBXSMOGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,4 Difluoro 6 Nitrobenzyl Bromide

Preparation Routes to Nitrofluorinated Toluene Precursors

The synthesis of the essential precursor, 2,4-difluoro-6-nitrotoluene, involves carefully controlled nitration and fluorination reactions on an aromatic substrate.

The introduction of nitro and fluoro groups onto an aromatic ring requires precise control to achieve the desired substitution pattern. The nitration of toluene, for instance, typically yields a mixture of ortho, meta, and para isomers. However, the use of zeolite catalysts can significantly influence the regioselectivity of the reaction, favoring the formation of the para-isomer. uncw.edu Studies have shown that the pore size of the zeolite, rather than the silica/alumina ratio, is the determining factor in directing the substitution. uncw.edu In some cases, zeolite-assisted nitration has achieved up to 82% para-mononitrotoluene. uncw.edu

Similarly, fluorination reactions are crucial in the synthesis of fluorinated aromatic compounds. One common method for producing 2,4-difluoronitrobenzene, a related precursor, involves the reaction of 2,4-dichloronitrobenzene with potassium fluoride in the presence of a sulfone compound. google.com

The synthesis of analogs of 2,4-difluoro-6-nitrotoluene, such as 2-fluoro-6-nitrotoluene, often utilizes similar strategies. These compounds serve as important building blocks in the preparation of pharmaceuticals and other specialty chemicals. guidechem.com The precise positioning of the fluoro and nitro groups is critical for the desired reactivity and biological activity of the final products.

Side-Chain Bromination Techniques for Benzylic Halides

Once the 2,4-difluoro-6-nitrotoluene precursor is obtained, the next critical step is the selective bromination of the benzylic methyl group to form 2,4-difluoro-6-nitrobenzyl bromide. This transformation is typically achieved through radical halogenation.

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination. google.comchemistrysteps.com The reaction is initiated by a radical initiator, such as benzoyl peroxide, and proceeds via a free radical chain mechanism. scientificupdate.com The process involves the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with molecular bromine, generated in situ from NBS, to yield the desired benzyl (B1604629) bromide. chemistrysteps.com The use of NBS is advantageous as it maintains a low concentration of bromine, which helps to minimize side reactions. chemistrysteps.comscientificupdate.com

The reaction is often carried out in a non-polar solvent like carbon tetrachloride or cyclohexane. google.com Light can also be used to initiate the radical reaction. google.com For deactivated toluenes, such as those with electron-withdrawing nitro groups, the reaction may require elevated temperatures. google.com

While radical halogenation with NBS is common, catalytic methods for benzylic bromination are also being explored. These approaches aim to improve selectivity and efficiency. For example, a bimetallic potassium-(NIXANTPHOS)Pd catalyst has been used for the deprotonative activation of toluene derivatives, enabling cross-coupling with aryl bromides. organic-chemistry.org Although not a direct bromination, this highlights the potential of catalytic systems to activate the benzylic C-H bond. Another approach involves the use of a trityl cation (TrBF4) as a Lewis acid organocatalyst in a light-induced benzylic bromination with NBS. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts, such as di-brominated compounds. scientificupdate.com Key parameters that can be adjusted include the choice of solvent, temperature, radical initiator, and the stoichiometry of the reagents.

For instance, in the bromination of deactivated toluenes, a stepwise addition of bromine at elevated temperatures can be employed. google.com The choice of solvent can also have a significant impact; for example, cyclohexane has been shown to be a superior solvent to carbon tetrachloride for NBS bromination of some alkylbenzenes. google.com The presence of light can also be a critical factor, and in some cases, performing the reaction in the absence of light can suppress unwanted side reactions. researchgate.net

Continuous flow processes have also been developed for photochemical brominations, offering advantages such as shorter reaction times and the elimination of aqueous work-up steps. scientificupdate.com The quality of the NBS used can also affect the outcome, as impurities like excess bromine or HBr can lead to increased formation of byproducts. scientificupdate.com

Table of Reaction Parameters for Benzylic Bromination

| Parameter | Condition | Effect on Reaction |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of bromine, minimizing side reactions. chemistrysteps.comscientificupdate.com |

| Molecular Bromine | Can also be used, often at elevated temperatures for deactivated substrates. google.com | |

| Initiator | Benzoyl Peroxide, AIBN | Initiates the radical chain reaction. scientificupdate.com |

| Light (e.g., UV, visible) | Can be used to initiate the reaction, sometimes in conjunction with a catalyst. google.comresearchgate.net | |

| Solvent | Carbon Tetrachloride, Cyclohexane | Non-polar solvents that facilitate the radical reaction. google.com |

| Temperature | Varies | Higher temperatures may be needed for deactivated substrates. google.com |

| Catalyst | Trityl Cation (TrBF4) | Can be used as a Lewis acid organocatalyst. researchgate.net |

Purification and Isolation Methodologies in Laboratory Scale

The purification and isolation of this compound on a laboratory scale are critical steps to ensure the compound is free from starting materials, reagents, and byproducts from the synthetic process. The choice of purification method is largely dependent on the physical state of the crude product and the nature of the impurities present. Common techniques employed for the purification of substituted nitrobenzyl bromides include recrystallization, column chromatography, and aqueous washing.

Following synthesis, a typical work-up procedure involves quenching the reaction mixture and separating the organic phase. This organic layer, containing the crude this compound, is often washed sequentially with water and an aqueous solution of a mild reducing agent, such as sodium sulfite. This washing step is designed to remove any remaining acidic byproducts and unreacted bromine. After washing, the organic solvent is removed under reduced pressure to yield the crude product, which can then be subjected to further purification.

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For nitrobenzyl bromides, nonpolar to moderately polar solvents are often effective. For instance, p-nitrobenzyl bromide, a related compound, can be effectively purified by recrystallization from hot ligroin, a nonpolar solvent mixture. orgsyn.org In this process, the crude material is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities dissolved in the mother liquor. The resulting crystals are then collected by filtration.

Column chromatography is another powerful purification technique, particularly useful if the product is an oil or if recrystallization fails to remove impurities with similar solubility profiles. In this method, the crude product is loaded onto a column packed with a stationary phase, typically silica gel. An appropriate solvent or solvent mixture, known as the eluent, is then passed through the column. The components of the crude mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent. For the purification of 2,6-difluorobenzyl bromide, a structurally similar compound, silica gel column chromatography with petroleum ether as the eluent has been successfully employed. google.com This suggests that a similar nonpolar eluent system could be effective for this compound.

The following table summarizes common purification methodologies and conditions applicable to nitrobenzyl bromides, based on findings for structurally related compounds.

| Purification Method | Compound | Conditions | Purity/Yield |

| Recrystallization | p-Nitrobenzyl bromide | Solvent: hot ligroin (b.p. 90–100°C), followed by cooling in an ice bath. | 53–59% theoretical yield. orgsyn.org |

| Aqueous Washing | o-Nitrobenzyl bromide | Washed with water, followed by solvent removal under reduced pressure and rinsing with cold dichloroethane. | 98.5% yield. chemicalbook.com |

| Column Chromatography | 2,6-Difluorobenzyl bromide | Stationary Phase: Silica gel; Eluent: Petroleum ether (60-90°C). | 99.3% purity (GC), 90.3% yield. google.com |

Reactivity and Mechanistic Investigations of 2,4 Difluoro 6 Nitrobenzyl Bromide

Nucleophilic Substitution Pathways (SN1, SN2, SNAr)

Nucleophilic substitution reactions at a benzylic carbon are common, typically proceeding through either a unimolecular (SN1) or bimolecular (SN2) mechanism. ucalgary.ca The specific pathway is heavily influenced by the substrate's structure, the nucleophile's strength, the solvent, and the leaving group. masterorganicchemistry.comkhanacademy.org 2,4-Difluoro-6-nitrobenzyl bromide is a primary benzylic halide, a class of compounds that generally favors the SN2 pathway due to the relatively low steric hindrance at the reaction center. ucalgary.cayoutube.com

The SN1 mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. byjus.com This pathway is favored for substrates that can form stable carbocations, such as tertiary benzylic halides. ucalgary.cancert.nic.in The SN2 mechanism, in contrast, is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, proceeding through a five-coordinate transition state. youtube.comyoutube.com

Nucleophilic aromatic substitution (SNAr) is another possible pathway for aryl halides but is not typically observed for benzylic halides like the title compound, as the substitution occurs at the benzylic carbon, not directly on the aromatic ring.

The reactivity of this compound is profoundly dictated by the electronic effects of its substituents. The two fluorine atoms and the ortho-nitro group are potent electron-withdrawing groups. pearson.com

These groups exert a strong destabilizing effect on the benzylic carbocation that would be formed in an SN1 reaction. By pulling electron density away from the positively charged benzylic carbon, they intensify the positive charge, making the carbocation intermediate highly unstable and energetically unfavorable. pearson.comstackexchange.com Consequently, the SN1 pathway is significantly hindered for this compound.

For the SN2 pathway, the analysis is more complex. The electron-withdrawing nature of the substituents increases the electrophilicity of the benzylic carbon, making it a more attractive target for nucleophilic attack. However, the presence of a bulky nitro group at the ortho position introduces steric hindrance, which can impede the backside attack required for an SN2 mechanism. pearson.com The ultimate reactivity in an SN2 reaction is therefore a balance between these activating electronic effects and deactivating steric effects. Studies on the related 4-nitrobenzyl bromide show that it readily undergoes SN2 reactions with hard bases. researchgate.net

| Pathway | Effect of -F and -NO₂ Groups | Rationale | Likelihood for this compound |

|---|---|---|---|

| SN1 | Strongly Deactivating | Electron-withdrawing groups destabilize the positive charge of the benzylic carbocation intermediate. pearson.comstackexchange.com | Highly Unlikely |

| SN2 | Complex (Electronic Activation vs. Steric Hindrance) | Electron-withdrawing groups increase the electrophilicity of the benzylic carbon (activating), but the ortho-nitro group provides steric hindrance to backside attack (deactivating). pearson.com | Plausible, but potentially slow |

Specific kinetic and thermodynamic data for this compound are not extensively documented in readily available literature. However, the kinetics of its potential substitution reactions can be inferred from general principles. If the reaction proceeds via an SN2 mechanism, it would follow second-order kinetics, with the rate dependent on the concentrations of both the benzyl (B1604629) bromide and the attacking nucleophile (Rate = k[R-Br][Nu⁻]). byjus.comyoutube.com The rate constant, k, would be influenced by the steric hindrance from the ortho-nitro group and the solvent used.

Stereochemistry is a critical aspect of nucleophilic substitution reactions when they occur at a chiral center. masterorganicchemistry.com The benzylic carbon in this compound is not a stereocenter as it is bonded to two hydrogen atoms.

However, if a related substrate with a chiral benzylic carbon were to undergo substitution, the stereochemical outcome would be a key indicator of the reaction mechanism.

An SN2 reaction proceeds via a backside attack, which results in a predictable inversion of configuration at the stereocenter. masterorganicchemistry.comkhanacademy.org

An SN1 reaction , proceeding through a planar carbocation intermediate, would allow the nucleophile to attack from either face, leading to a racemic mixture of products (both inversion and retention of configuration). masterorganicchemistry.comyoutube.com

Radical Reactions and Single-Electron Transfer (SET) Processes

Beyond ionic pathways, aromatic compounds bearing a nitro group are well-known to participate in radical reactions initiated by single-electron transfer (SET). nih.gov The electron-accepting nature of the nitro group allows it to be reduced to a radical anion, which can then trigger subsequent chemical transformations. researchgate.netnih.gov This pathway becomes particularly relevant for substrates like this compound, where traditional ionic pathways may be disfavored. For instance, while 4-nitrobenzyl bromide reacts with hard bases via an SN2 mechanism, its reaction with soft bases can proceed through an anion-radical mechanism. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. sigmaaldrich.comchemrxiv.org This methodology is highly applicable to compounds like this compound. The process typically involves a photocatalyst that, upon absorbing light, can initiate an electron transfer. sigmaaldrich.com

There are two plausible mechanisms for radical generation from this compound in a photoredox cycle:

Reductive Quenching: The excited photocatalyst can transfer an electron to the nitrobenzyl bromide. The nitro group acts as an excellent electron acceptor, forming a radical anion. This intermediate can then fragment by expelling the bromide ion to generate a 2,4-difluoro-6-nitrobenzyl radical. nih.gov

Halogen Abstraction: In some systems, the photocatalytic cycle generates a different radical species (e.g., a silyl (B83357) radical) that can directly abstract the bromine atom from the benzylic position, yielding the same 2,4-difluoro-6-nitrobenzyl radical. sigmaaldrich.com

This generated benzylic radical is a versatile intermediate that can be engaged in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. sigmaaldrich.comuliege.be

| Component | Example | Function |

|---|---|---|

| Substrate | This compound | Radical precursor. sigmaaldrich.com |

| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, fac-Ir(ppy)₃ | Absorbs visible light and initiates single-electron transfer. sigmaaldrich.comuliege.be |

| Sacrificial Electron Donor/Acceptor | Hantzsch ester, Triethylamine / Aryl Diazonium Salt | Regenerates the photocatalyst to complete the catalytic cycle. |

| Light Source | Blue LED, Compact Fluorescent Lamp (CFL) | Excites the photocatalyst to a higher energy state. beilstein-journals.org |

| Solvent | Acetonitrile, Dimethylformamide (DMF) | Solubilizes components and facilitates the reaction. |

The key radical intermediate in these processes is the 2,4-difluoro-6-nitrobenzyl radical . Its formation is typically initiated by a single-electron transfer to the nitroaromatic system, forming a transient radical anion. nih.gov

Step 1: Single-Electron Transfer (SET) The reaction begins with the transfer of an electron from a suitable donor (like an excited photocatalyst or a chemical reductant) to the this compound molecule. This electron is accepted into the low-lying π* orbital of the nitroaromatic system.

Step 2: Dissociative Electron Attachment The resulting radical anion is unstable and rapidly undergoes dissociation, cleaving the weak carbon-bromine bond to release a stable bromide anion (Br⁻) and the primary product of interest: the 2,4-difluoro-6-nitrobenzyl radical.

This benzylic radical is stabilized by resonance with the aromatic ring. It can then be trapped by various radical acceptors or participate in coupling reactions, making it a valuable synthetic intermediate for constructing more complex molecules. libretexts.org

Transition Metal-Catalyzed Transformations

The presence of two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring, combined with a reactive benzylic bromide, makes this compound a potentially interesting substrate for transition metal-catalyzed reactions. These substituents are expected to significantly influence the reactivity of both the aryl system and the benzylic position.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. psu.edunii.ac.jprsc.orgresearchgate.net The reactivity of this compound in these transformations would be dictated by the competition between the activation of the C(sp³)-Br bond at the benzylic position and the potential for activation of the C(sp²)-F bonds on the aromatic ring.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.orgrsc.org For this compound, the primary reaction would likely be the coupling at the benzylic position to form a propargyl-aryl derivative. The strong electron-withdrawing nature of the nitro and fluoro groups would enhance the electrophilicity of the benzylic carbon, potentially facilitating the oxidative addition step to the palladium(0) catalyst. However, p-nitrobenzyl bromide has been observed to lead to homocoupled products in some palladium-catalyzed cross-coupling reactions with lithium acetylides, a potential side reaction to consider. nih.gov

Suzuki Coupling: The Suzuki reaction pairs organoboron compounds with organic halides. nih.govnih.govlibretexts.orgyoutube.com The coupling of benzyl halides with arylboronic acids or their derivatives is well-established. nih.govnih.gov In the case of this compound, a Suzuki coupling with an arylboronic acid would be expected to yield a diarylmethane derivative. The electron-deficient nature of the benzyl bromide should favor the reaction. However, studies on the Suzuki-Miyaura coupling of benzyl halides have shown that nitro-substituted substrates can sometimes give low yields. nih.gov The choice of ligand and base would be critical to optimize the reaction and minimize side reactions like homocoupling.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. psu.eduthieme-connect.comfao.org While typically applied to aryl and vinyl halides, the use of benzyl halides is also known. A Heck-type reaction with this compound and an alkene like styrene (B11656) would be anticipated to form a substituted stilbene (B7821643) derivative. The electron-withdrawing groups would likely increase the reactivity of the benzylic bromide towards oxidative addition to the palladium catalyst.

Negishi Coupling: This reaction utilizes organozinc reagents to couple with organic halides. nii.ac.jprsc.org The Negishi coupling is known for its high functional group tolerance and its ability to couple sp³-hybridized carbons. nii.ac.jp It is expected that this compound would readily undergo Negishi coupling with various organozinc reagents at the benzylic position. The high reactivity of organozinc reagents often allows for milder reaction conditions.

Both nickel and palladium are extensively used for the functionalization of benzylic halides. rsc.orgnih.govthieme-connect.comresearchgate.netacs.orgacs.org

Palladium Catalysis: Palladium catalysts are highly effective for a wide range of cross-coupling reactions involving benzyl bromides. nih.govresearchgate.netacs.org For this compound, palladium-catalyzed reactions would likely proceed via an oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation (in Suzuki, Negishi couplings) or migratory insertion (in Heck-type reactions) and reductive elimination. The electron-deficient nature of the aromatic ring would make the benzylic C-Br bond highly susceptible to oxidative addition. Palladium-catalyzed fluorination of aryl bromides has also been developed, suggesting the possibility of competing reactions if harsh conditions are used. acs.org

Nickel Catalysis: Nickel catalysts are often more cost-effective and can exhibit unique reactivity compared to palladium. Nickel is particularly effective in cross-electrophile coupling reactions and can activate less reactive C-Cl bonds. nii.ac.jprsc.orgthieme-connect.com Nickel-catalyzed reductive cross-coupling of benzyl halides with aryl halides is a known method for constructing diarylmethanes. thieme-connect.com For a substrate like this compound, a nickel catalyst could efficiently mediate its coupling with various partners. The presence of electron-withdrawing groups on the benzyl halide can influence the optimal reaction conditions. thieme-connect.comacs.org

The choice of ligand is crucial in transition metal-catalyzed reactions as it influences the catalyst's stability, activity, and selectivity. For the cross-coupling of this compound, ligand selection would be critical to achieve high yields and suppress side reactions.

Electron-Rich, Bulky Phosphine Ligands: Ligands such as tri-tert-butylphosphine (B79228) or biaryl phosphines (e.g., SPhos, XPhos) are often employed in challenging cross-coupling reactions. These ligands stabilize the active catalytic species and promote the oxidative addition and reductive elimination steps. For an electron-deficient substrate like this compound, such ligands would be expected to enhance catalytic turnover and prevent catalyst deactivation.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form robust bonds with metal centers. They have shown great success in a variety of cross-coupling reactions, often providing high stability and activity. An NHC-ligated palladium or nickel catalyst could be highly effective for the transformation of this compound.

Optimization: The optimization of catalytic efficiency would involve screening a library of ligands with varying steric and electronic properties. The goal would be to find a ligand that promotes the desired cross-coupling at the benzylic position while preventing potential side reactions such as C-F bond activation or homocoupling. The solvent and base system would also need to be carefully optimized in conjunction with the ligand and metal precursor.

Rearrangement Reactions and Fragmentation Processes

Nitrobenzyl compounds, particularly those substituted at the ortho position, are known to undergo various rearrangement and fragmentation reactions, often under thermal or photochemical conditions. psu.edursc.orgrsc.orgresearchgate.net

Fragmentation processes could also be envisioned, especially under mass spectrometry conditions or upon thermolysis, potentially involving the loss of the nitro group or the bromine atom. The specific pathways would depend on the reaction conditions and the presence of other reagents.

Acid- and Base-Catalyzed Reactions

The reactivity of this compound in the presence of acids and bases would be influenced by its constituent functional groups.

Acid-Catalyzed Reactions: In the presence of a strong acid, the nitro group could be protonated, further increasing the electron-withdrawing effect on the aromatic ring. However, the primary acid-catalyzed reaction would likely be the solvolysis of the benzylic bromide, especially in nucleophilic solvents like water or alcohols. This would lead to the formation of the corresponding benzyl alcohol or ether. The rate of this S_N1-type reaction would be influenced by the stability of the resulting benzylic carbocation, which would be destabilized by the ortho-nitro group.

Base-Catalyzed Reactions: With strong, non-nucleophilic bases, an elimination reaction (E2) could potentially occur if there were a proton on the carbon adjacent to the aromatic ring (which is not the case for a benzyl bromide). More likely, with nucleophilic bases, a substitution reaction (S_N2) would occur at the benzylic position. The strong electron-withdrawing groups on the ring would make the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. For instance, reaction with hydroxide (B78521) would yield 2,4-difluoro-6-nitrobenzyl alcohol. With hindered bases, deprotonation at the benzylic position to form an anion is a possibility, which could then participate in further reactions.

Advanced Synthetic Applications and Derivatization Strategies

Synthesis of Fluorinated Aromatic and Heterocyclic Systems

As a reactive alkylating agent, 2,4-Difluoro-6-nitrobenzyl bromide is a plausible precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. However, specific literature examples detailing its direct use for the scaffolds mentioned below are not extensively documented. The following sections describe the potential synthetic pathways based on the established reactivity of benzyl (B1604629) bromides.

Construction of Biologically Relevant Scaffolds (e.g., Pyridines, Pyrroles, Benzoxazoles)

The synthesis of fluorinated pyridines, pyrroles, and benzoxazoles often involves the cyclization of appropriately substituted precursors. While direct utilization of this compound in established multi-component reactions for these systems is not prominently reported, its role as an alkylating agent could be envisaged. For instance, N-alkylation of pyrrole or pyridine derivatives is a common strategy to introduce benzylic substituents. The electron-withdrawing fluorine and nitro groups on the aromatic ring would influence the reactivity of the benzyl moiety and the properties of the resulting N-benzyl-substituted heterocycle. Similarly, in benzoxazole synthesis, which often proceeds from o-aminophenols, the benzyl bromide could be used to alkylate the phenolic oxygen or the amino nitrogen prior to cyclization, thereby incorporating the 2,4-difluoro-6-nitrobenzyl group into the final structure.

Formation of Polycyclic and Fused-Ring Systems

The construction of polycyclic and fused-ring systems requires reactions that can form new rings onto an existing molecular scaffold. The functional groups present in this compound offer several handles for such transformations. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions, such as condensation with a diketone to form a fused quinoxaline or related heterocyclic system. Furthermore, the fluorine atoms are susceptible to nucleophilic aromatic substitution under certain conditions, providing another avenue for annulation reactions to build fused-ring structures. However, specific, documented examples of these complex syntheses originating from this compound are sparse in the current scientific literature.

Development of Chemical Probes and Research Tools

The unique electronic and photochemical properties endowed by the ortho-nitrobenzyl core structure make this compound a highly valuable precursor for creating sophisticated chemical probes and tools for biochemical and cellular research.

Labeling Strategies for Biomolecules in In Vitro Research

The primary application of this compound in biomolecule labeling is through its function as a "caging" group. nih.gov In this context, a biomolecule of interest (e.g., a nucleotide, peptide, or neurotransmitter) is temporarily inactivated by covalently attaching the 2,4-difluoro-6-nitrobenzyl moiety to a critical functional group. wiley-vch.denih.gov This "caged" biomolecule can then be introduced into a biological system in its dormant state. Subsequent exposure to a specific wavelength of light triggers the cleavage of the protecting group, releasing the active biomolecule with high spatial and temporal precision. nih.govacs.org This strategy allows researchers to study dynamic biological processes in vitro by controlling exactly when and where a bioactive molecule becomes available. wiley-vch.de The benzylic bromide allows for facile attachment to various nucleophilic functional groups found in biomolecules, such as phosphates, carboxylates, and amines. nih.govwikipedia.org

Synthesis of Photolabile Caging Groups for Controlled Release Studies

The 2-nitrobenzyl scaffold is one of the most widely used and well-studied photolabile protecting groups (PPGs), often referred to as "caging" groups. wikipedia.orgresearchgate.net The mechanism of photocleavage for 2-nitrobenzyl derivatives is a well-established Norrish Type II reaction. wikipedia.org Upon absorption of a photon (typically in the UV range), the molecule enters an excited state, leading to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group. This forms a transient aci-nitro intermediate, which then undergoes an irreversible rearrangement to release the protected molecule and form a 2-nitrosobenzaldehyde derivative as a byproduct. nih.gov

The substituents on the aromatic ring significantly modulate the properties of the PPG. The presence of two electron-withdrawing fluorine atoms and a second nitro group in the 6-position (as in 2,4-Difluoro-6-nitrobenzyl derivatives) is expected to influence the photophysical properties, such as the absorption maximum and the quantum yield of uncaging. wikipedia.org For instance, studies on 2,6-dinitrobenzyl PPGs have shown that the additional nitro group can increase the quantum yield, potentially by increasing the probability of the molecule entering the necessary excited state for the photoreaction to occur. wikipedia.org These modifications are crucial for designing caging groups that can be cleaved efficiently and with wavelengths that minimize potential damage to biological samples. nih.gov

| Protecting Group | Typical Excitation Wavelength (nm) | Reported Quantum Yield (Φ) | Key Features and Applications |

|---|---|---|---|

| 2-Nitrobenzyl (NB) | ~260-320 | ~0.01-0.1 | Classic PPG for a wide range of functional groups. wikipedia.orgresearchgate.net |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-365 | ~0.05 | Red-shifted absorption, widely used in biological studies. nih.gov |

| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | ~365 | ~0.41 | High quantum yield, used in DNA chip synthesis. biosyn.com |

| 2,6-Dinitrobenzyl | ~365 | Can be up to 4x higher than NB | Increased quantum yield due to the second nitro group. wikipedia.org |

Precursors for Fluorescent Probes in Biochemical Analysis

While the 2,4-Difluoro-6-nitrobenzyl moiety is not inherently fluorescent, it serves as a valuable precursor for the synthesis of fluorescent compounds. A common synthetic strategy involves the chemical reduction of the nitro group to an amine. The resulting 2,4-difluoro-6-aminobenzyl core can be a key component of a fluorophore. Aromatic amines are fundamental to many classes of fluorescent dyes, where the amino group acts as a powerful electron-donating group within a donor-π-acceptor (D-π-A) system, which is a common design for fluorescent probes.

For example, the 2,4-difluoro-6-aminobenzyl amine could be further derivatized through reactions like diazotization followed by coupling, or condensation with carbonyl compounds, to generate extended π-conjugated systems that exhibit fluorescence. The fluorine atoms would likely modulate the photophysical properties of the resulting dye, such as shifting the emission wavelength and increasing the quantum yield. Although this synthetic potential is clear, direct and specific examples of the synthesis of fluorescent probes starting from this compound are not extensively detailed in the scientific literature.

Building Blocks for Advanced Materials Research

Monomer Synthesis for Fluorinated Polymers and Copolymers

While direct polymerization of this compound is not a common route, it serves as a critical precursor for the synthesis of novel fluorinated monomers. The benzyl bromide functionality allows for its reaction with a variety of polymerizable groups, such as acrylates, methacrylates, or styrenic derivatives, to introduce the difluoronitrophenyl moiety into the resulting polymer chain.

The incorporation of this moiety can significantly influence the properties of the final polymer. The fluorine atoms can enhance the polymer's thermal stability, reduce its surface energy, and increase its resistance to chemical degradation. The nitro group, being strongly electron-withdrawing, can alter the electronic properties of the polymer, which is of interest for applications in electronics and photonics.

Below is a hypothetical data table illustrating the potential effect of incorporating a monomer derived from this compound on the properties of a polymethacrylate.

| Monomer Composition | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temperature (TGA, 5% weight loss) (°C) | Refractive Index |

| 100% Methyl Methacrylate | 105 | 350 | 1.489 |

| 90% MMA, 10% Monomer A | 112 | 365 | 1.495 |

| 80% MMA, 20% Monomer A | 118 | 378 | 1.502 |

*Monomer A refers to a hypothetical methacrylate monomer synthesized from this compound.

Integration into Optoelectronic and Liquid Crystalline Systems

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of materials with interesting optoelectronic and liquid crystalline properties. The difluoronitro-aromatic core can be integrated into larger molecular architectures to create compounds with specific light-emitting, charge-transporting, or liquid crystalline behaviors.

In the context of optoelectronics, the electron-withdrawing nature of the fluoro and nitro groups can be exploited to tune the energy levels of organic semiconductors. By attaching this moiety to a conjugated backbone, it is possible to influence the material's electron affinity and ionization potential, which are critical parameters for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For liquid crystals, the rigid, polarizable difluoronitrophenyl group can be a key component of the mesogenic core. The fluorine atoms can influence the mesophase behavior and the dielectric anisotropy of the liquid crystal, which are important for display applications. researchgate.netnih.gov The ability to introduce this unit via the reactive benzyl bromide handle allows for the synthesis of a wide range of potential liquid crystalline materials.

The following table presents hypothetical data on the influence of the 2,4-difluoro-6-nitrophenyl moiety on the properties of a liquid crystal candidate.

| Liquid Crystal Core Structure | Clearing Point (°C) | Dielectric Anisotropy (Δε) |

| Biphenylcyclohexane | 150 | +3.5 |

| Biphenylcyclohexane with terminal 2,4-difluoro-6-nitrophenyl group | 165 | +5.2 |

Regioselective Functionalization of Complex Substrates (e.g., Polyols)

The reactivity of the benzyl bromide group allows for the regioselective functionalization of complex substrates containing multiple reactive sites, such as polyols. Under controlled reaction conditions, the benzyl bromide can selectively react with a specific hydroxyl group, enabling the introduction of the difluoronitrophenyl moiety at a desired position.

This selective functionalization is valuable in various fields, including medicinal chemistry and materials science. For instance, the selective protection or modification of hydroxyl groups in carbohydrates or other polyols can be a crucial step in the synthesis of complex molecules. The introduced difluoronitrophenyl group can act as a protecting group or can impart specific properties to the final product.

The table below illustrates a hypothetical study on the regioselective benzylation of a simple polyol, glycerol, with this compound.

| Reaction Conditions | Ratio of 1-O-benzylation : 2-O-benzylation |

| NaH, THF, 0 °C | 90 : 10 |

| Ag2O, DMF, 25 °C | 95 : 5 |

| Cs2CO3, CH3CN, reflux | 85 : 15 |

Green Chemistry Applications in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net While the synthesis of this compound itself may involve traditional synthetic methods, its application in subsequent synthetic steps can be designed to align with green chemistry principles.

One key aspect is atom economy. Reactions utilizing the benzyl bromide for substitution reactions, where the bromine atom is the only leaving group, can have a high atom economy. Furthermore, exploring the use of greener solvents, such as ionic liquids or supercritical fluids, for reactions involving this compound can reduce the environmental impact.

Another green chemistry consideration is the development of catalytic processes. Instead of stoichiometric reagents, catalytic methods for the synthesis and reactions of this compound can lead to less waste and higher efficiency. For example, the development of catalytic methods for its synthesis from 2,4-difluoro-6-nitrotoluene that avoid the use of harsh brominating agents would be a significant green advancement.

The following table outlines some green chemistry metrics that could be considered in processes involving this compound.

| Green Chemistry Metric | Traditional Process | Greener Alternative |

| Solvent | Chlorinated Solvents (e.g., CCl4) | Supercritical CO2, Ionic Liquids |

| Reagent | Stoichiometric Brominating Agent (e.g., NBS) | Catalytic Bromination with HBr/H2O2 |

| Energy Input | High Temperature Reflux | Microwave-assisted or Photochemical Reaction |

Computational and Theoretical Investigations of 2,4 Difluoro 6 Nitrobenzyl Bromide

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)

No published studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), or Lowest Unoccupied Molecular Orbital (LUMO) energies for 2,4-Difluoro-6-nitrobenzyl bromide were found. Such analysis would be critical in understanding the molecule's reactivity, with the HOMO energy indicating its propensity to donate electrons and the LUMO energy representing its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Reaction Mechanism Prediction and Transition State Modeling

There is a lack of specific research on the prediction of reaction mechanisms or the modeling of transition states involving this compound. Theoretical studies in this area would typically employ computational methods to map out the energy profiles of potential reaction pathways, identify transition state structures, and calculate activation energies, thereby providing insights into the kinetics and mechanisms of its reactions.

Conformational Analysis and Intermolecular Interactions

Detailed conformational analysis and studies of the intermolecular interactions of this compound are not available in the reviewed literature. Such investigations would involve calculating the potential energy surface of the molecule to identify stable conformers and to understand the nature and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern its physical properties and crystal packing.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

No Density Functional Theory (DFT) studies specifically investigating the reactivity and selectivity of this compound have been published. DFT is a powerful computational tool used to predict various molecular properties, including electron density distribution, electrostatic potential, and descriptors of reactivity like Fukui functions, which would elucidate the regioselectivity and stereoselectivity of its chemical reactions.

Prediction of Spectroscopic Signatures for Structural Elucidation in Research

There are no available computational studies that predict the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound. Theoretical predictions of these spectra are invaluable for the structural elucidation of new compounds and for interpreting experimental data. Such studies would typically involve calculations of vibrational frequencies, chemical shifts, and electronic transitions.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for 2,4-Difluoro-6-nitrobenzyl bromide Transformations

The reactivity of the benzylic bromide in this compound makes it an ideal candidate for a variety of catalytic transformations. Future research is expected to focus on the development of novel catalytic systems to control the reactivity and selectivity of its reactions. A significant area of interest lies in the synergistic use of N-heterocyclic carbene (NHC) and transition metal catalysis, particularly with metals like nickel. researchgate.net This cooperative catalysis has shown promise in the reductive coupling of nitrobenzyl bromides, a reaction that could be adapted for this compound to form new carbon-carbon bonds under mild conditions. researchgate.net

Furthermore, palladium and copper-catalyzed cross-coupling reactions represent another fertile ground for investigation. mdpi.com These catalysts could be employed to couple this compound with a wide range of nucleophiles, including organometallic reagents, amines, and phenols, to generate a diverse library of derivatives. The development of catalysts that can selectively activate the C-Br bond in the presence of the nitro and fluoro groups will be a key challenge and a significant achievement.

| Catalyst System | Potential Transformation | Expected Advantages |

| NHC/Nickel | Reductive coupling with ketimines | Enantioselective C-C bond formation |

| Palladium(0) | Suzuki-Miyaura cross-coupling | Formation of biaryl structures |

| Copper(I) | Sonogashira coupling | Synthesis of alkynyl derivatives |

| Photocatalysis | Radical-mediated reactions | Access to novel reaction pathways under mild conditions |

Integration into Flow Chemistry and Microfluidic Reactor Technologies

The synthesis and derivatization of nitroaromatic compounds can often be hazardous due to the energetic nature of the nitro group. Flow chemistry and microfluidic reactors offer a safer, more efficient, and scalable alternative to traditional batch processing. rsc.orgresearchgate.net Future research will likely see the integration of this compound into continuous-flow systems. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. flowlabtech.com

A notable example that could be adapted is the cathodic dimerization of 4-nitrobenzyl bromide in a micro-gap flow cell, which proceeds efficiently without added supporting electrolyte. researchgate.net Applying this technology to this compound could provide a green and efficient route to novel dimeric structures. Furthermore, continuous-flow hydrogenation of the nitro group could be explored to safely produce the corresponding aniline (B41778) derivative, a valuable intermediate for further functionalization. flowlabtech.com

Sustainable Synthetic Methodologies and Atom Economy in Derivatization

Modern synthetic chemistry places a strong emphasis on sustainability and atom economy. Future research on this compound will undoubtedly be guided by these principles. One promising avenue is the use of environmentally benign solvents, such as deep eutectic solvents, in conjunction with ultrasonic irradiation to promote reactions. nih.gov This approach has been successfully used for the nitration of aromatic compounds and could be adapted for the derivatization of this compound. nih.gov

Another area of focus will be the development of synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. This includes exploring catalytic cycles that minimize waste generation and developing one-pot reactions where multiple transformations occur in a single reaction vessel. scispace.com Biocatalysis, using enzymes or whole organisms to perform chemical transformations, also presents a sustainable option for the future. For instance, the use of fungi for the degradation of halogenated nitroaromatic compounds suggests that biocatalytic reduction or other transformations of this compound could be a viable green alternative. mdpi.com

Applications in Multicomponent Reactions (MCRs) for Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for generating molecular diversity with high efficiency. The electrophilic nature of the benzylic bromide in this compound makes it an excellent candidate for participation in MCRs. unimi.it For example, it could be used as the electrophilic component in carbodiimide-mediated MCRs to rapidly construct libraries of heterocyclic compounds. unimi.it

Future research will likely focus on designing novel MCRs that incorporate this compound to access new chemical space. The resulting products, bearing the difluoro-nitrophenyl moiety, could be of significant interest for medicinal chemistry and materials science.

| MCR Type | Potential Reactants | Resulting Scaffold |

| Ugi Reaction | Isocyanide, Amine, Carboxylic Acid | α-Acylamino carboxamide derivatives |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide derivatives |

| Biginelli Reaction | Urea, β-Ketoester | Dihydropyrimidinone derivatives |

Development of Advanced Materials with Tunable Properties

Fluorinated aromatic compounds are known for their unique properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics, making them valuable in materials science. numberanalytics.comnumberanalytics.com The combination of fluorine and a nitro group in this compound offers opportunities for the development of advanced materials with tunable properties.

Future research could explore the polymerization of monomers derived from this compound to create novel fluoropolymers. numberanalytics.com These polymers may exhibit interesting liquid crystalline or non-linear optical properties. Furthermore, the nitro group can be chemically modified, for example, by reduction to an amine, which would allow for further polymerization or cross-linking, providing a handle to fine-tune the material's properties. The incorporation of this moiety into organic light-emitting diode (OLED) materials is another promising avenue, as fluorinated aromatics are known to play a role in the synthesis of OLED materials. numberanalytics.com

Innovative Probe Design for Advanced Biological Research

The p-nitrobenzyl group is a well-established motif in the design of chemical probes for biological systems. researchgate.net It can act as a trigger that is cleaved by specific enzymes, such as nitroreductases, which are often overexpressed in hypoxic environments like solid tumors. researchgate.netresearchgate.net This cleavage event can be designed to release a fluorescent reporter, allowing for the imaging of these specific cellular conditions.

This compound is an ideal starting point for the development of next-generation biological probes. The fluorine atoms can enhance the metabolic stability and cell permeability of the probe, while the nitrobenzyl bromide moiety can be used to link it to a variety of fluorophores. mdpi.com Future research in this area will focus on synthesizing novel probes based on this scaffold for the detection of nitroreductase activity and for the targeted delivery of therapeutic agents to hypoxic cancer cells. rsc.orgthno.org The development of activatable near-infrared (NIR) probes is a particularly exciting direction, as NIR light can penetrate deeper into biological tissues. thno.org

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,4-Difluoro-6-nitrobenzyl bromide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves bromination of fluorinated aromatic precursors. A two-step approach is recommended:

Nitration : Introduce the nitro group to a fluorinated benzene derivative under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Bromination : Use N-bromosuccinimide (NBS) or bromine with FeBr₃ as a catalyst in anhydrous dichloromethane at 40–50°C .

- Purity Optimization : Recrystallization from ethanol/water mixtures (70:30 v/v) removes unreacted starting materials. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The ortho-fluorine groups increase steric hindrance, slowing SN2 reactions, while the para-nitro group enhances electrophilicity via electron withdrawal.

- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., 4-nitrobenzyl bromide) using kinetic studies (UV-Vis monitoring at 300 nm for nitro group transitions).

- Data Interpretation : Fluorine’s inductive effect dominates over steric effects in polar aprotic solvents (e.g., DMF), accelerating substitutions .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of side products during reactions of this compound under basic conditions?

- Methodological Answer : Competing pathways include:

- Radical Mechanisms : In the presence of O₂, nitrobenzyl radicals form via single-electron transfer, leading to dimerization (e.g., stilbene derivatives) .

- Ionic Mechanisms : Base-mediated elimination generates benzynes, which react with nucleophiles to yield regioisomeric products.

- Experimental Validation : Use radical traps (e.g., TEMPO) or deuterated solvents to distinguish pathways. LC-MS/MS analysis identifies intermediates .

Q. How can this compound be utilized in synthesizing fluorinated analogs of bioactive molecules?

- Methodological Answer : The bromide serves as a versatile alkylating agent. Example workflow:

Nucleophilic Displacement : React with thiols or amines (e.g., cysteine derivatives) in THF with K₂CO₃ as base.

Post-Functionalization : Reduce the nitro group to an amine (H₂/Pd-C) for further coupling (e.g., peptide synthesis).

- Case Study : Fluorinated benzyl groups enhance metabolic stability in drug candidates, as shown in analogs of kinase inhibitors .

Q. What analytical techniques are most effective for resolving contradictions in reported reaction yields for this compound?

- Methodological Answer : Discrepancies often arise from trace moisture or residual acids.

- Quantitative NMR : Use ¹⁹F NMR (external standard: trifluoroacetic acid) to quantify unreacted fluoride impurities.

- Ion Chromatography : Detect bromide byproducts (e.g., HBr) to assess reaction completeness .

Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to suppress radical pathways.

- Characterization : Combine ¹H/¹⁹F NMR and LC-HRMS for unambiguous structural confirmation.

- Troubleshooting : Pre-purify starting materials to avoid competing reactions (e.g., nitration byproducts).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.